4-(4H-1,2,4-triazole-3-carbonyl)pyridine
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Overview
Description
4-(4H-1,2,4-triazole-3-carbonyl)pyridine is a heterocyclic compound that features both a pyridine ring and a 1,2,4-triazole ring.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole-containing compounds, which include 4-(4h-1,2,4-triazole-3-carbonyl)pyridine, are used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Mode of Action
1,2,4-triazoles, in general, operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
1,2,4-triazole-containing compounds have been shown to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
It is known that 1,2,4-triazole-containing compounds have been linked to a variety of pharmacological actions in recent years, including anticonvulsant, antifungal, anticancer, anti-inflammatory, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-1,2,4-triazole-3-carbonyl)pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyridine-4-carboxylic acid with hydrazine derivatives under acidic conditions to form the triazole ring . Another approach involves the use of 3-amino-1,2,4-triazole as a starting material, which undergoes cyclization with pyridine derivatives .
Industrial Production Methods
Industrial production of this compound often employs batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4H-1,2,4-triazole-3-carbonyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions are common, where the triazole or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the triazole ring .
Scientific Research Applications
4-(4H-1,2,4-triazole-3-carbonyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring but differ in the position of nitrogen atoms.
Pyridine Derivatives: Compounds like pyridine-4-carboxylic acid have similar structural features but lack the triazole ring.
Uniqueness
4-(4H-1,2,4-triazole-3-carbonyl)pyridine is unique due to its combined pyridine and triazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound in multiple research fields .
Properties
IUPAC Name |
pyridin-4-yl(1H-1,2,4-triazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-1-3-9-4-2-6/h1-5H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDZJRGGAJCMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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